5-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This particular compound is characterized by its complex structure, which includes a phenyl group, a methyl group, and an isopropyl-substituted phenyl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
-
Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide. The reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
-
Introduction of the Phenyl and Methyl Groups: : The phenyl and methyl groups can be introduced through a Friedel-Crafts acylation reaction. This involves the reaction of benzene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
-
Attachment of the Isopropyl-Substituted Phenyl Group: : The isopropyl-substituted phenyl group can be attached through a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to the formation of a dihydro-oxazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents such as nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydro-oxazole derivatives.
Substitution: Introduction of various functional groups onto the phenyl rings.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with various biological targets. It has been investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The unique structural features of the compound make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound has been used as a tool in biological research to study the mechanisms of various biochemical pathways and to develop new diagnostic assays.
Mechanism of Action
The mechanism of action of 5-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of inflammatory pathways. Additionally, the compound’s ability to intercalate into DNA can result in the inhibition of DNA replication and transcription, contributing to its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
5-methyl-3-phenyl-1,2-oxazole-4-carboxamide: Lacks the isopropyl-substituted phenyl group, resulting in different biological activity.
3-phenyl-N-[4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide: Lacks the methyl group, which may affect its chemical reactivity and biological properties.
5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid: The carboxamide group is replaced with a carboxylic acid group, leading to different chemical and biological behavior.
Uniqueness
The presence of both the isopropyl-substituted phenyl group and the methyl group in 5-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide contributes to its unique chemical and biological properties. These structural features enhance its ability to interact with specific molecular targets, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-methyl-3-phenyl-N-(4-propan-2-ylphenyl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13(2)15-9-11-17(12-10-15)21-20(23)18-14(3)24-22-19(18)16-7-5-4-6-8-16/h4-13H,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQNGANRAHEMAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.